VU 0650991 is a synthetic compound classified as a noncompetitive antagonist of the glucagon-like peptide-1 receptor. This receptor plays a crucial role in glucose metabolism and appetite regulation, making VU 0650991 of interest in diabetes research and potential obesity treatments. The compound has demonstrated significant selectivity for the glucagon-like peptide-1 receptor, with an inhibitory concentration (IC50) ranging from 0.65 to 0.69 micromolar, indicating its effectiveness in blocking receptor activity.
VU 0650991 is cataloged under the Chemical Abstracts Service number 488097-06-9. It is available from various suppliers, including Tocris Bioscience and R&D Systems, which provide detailed product information and specifications.
VU 0650991 falls under the category of small molecule pharmaceuticals and is specifically classified as a glucagon-like peptide-1 receptor antagonist. Its mechanism of action involves the inhibition of the receptor's activity, which is pivotal in regulating insulin secretion and appetite.
The synthesis of VU 0650991 involves multi-step chemical processes that typically require advanced organic chemistry techniques. While specific synthetic routes are proprietary to manufacturers, general methods may include:
The synthesis may involve several stages, including:
While detailed structural data was not included in the search results, one can refer to chemical databases for canonical SMILES representations and other structural descriptors to visualize its molecular geometry.
VU 0650991 undergoes specific chemical reactions that are essential for its functionality as a receptor antagonist. These reactions primarily involve binding interactions with the glucagon-like peptide-1 receptor, leading to inhibition of its signaling pathways.
The binding process typically involves:
These interactions prevent the natural ligand from activating the receptor, thereby modulating physiological responses related to glucose metabolism.
The mechanism by which VU 0650991 exerts its effects involves:
Research indicates that VU 0650991 displays over 40-fold selectivity for the glucagon-like peptide-1 receptor compared to other receptors, underscoring its potential therapeutic applications in metabolic disorders.
While specific physical properties such as melting point or boiling point were not detailed in the search results, compounds in this class typically exhibit:
Chemical properties would include reactivity profiles with various reagents, stability under different pH conditions, and potential interactions with biological macromolecules.
VU 0650991 has promising applications in scientific research, particularly in:
Its selectivity and efficacy make it a valuable candidate for further development in pharmacological applications targeting metabolic diseases.
VU 0650991 (chemical name: 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione; CAS: 488097-06-9) is a structurally defined small-molecule antagonist of the glucagon-like peptide-1 (GLP-1) receptor. Its molecular formula is C₁₆H₁₁ClF₆N₄O₂, with a molecular weight of 440.73 g/mol [1] [9]. Unlike competitive antagonists, VU 0650991 binds allosterically to the GLP-1 receptor, inducing a conformational change that prevents endogenous GLP-1 or synthetic agonists (e.g., Exendin-4) from activating downstream signaling. This non-competitive mechanism is evidenced by its ability to suppress maximal agonist response without shifting agonist dose-response curves, a hallmark of allosteric inhibition [1]. The compound exhibits potent antagonistic activity with a half-maximal inhibitory concentration (IC₅₀) of 0.65–0.69 μM in cell-based assays [1] [4]. Its binding site is distinct from the orthosteric GLP-1 binding pocket, enabling irreversible disruption of receptor-G protein coupling and cyclic AMP (cAMP) production.
VU 0650991 demonstrates remarkable selectivity for the GLP-1 receptor (GLP-1R) over the closely related glucagon receptor (GCGR). Biochemical profiling reveals >40-fold selectivity for GLP-1R, attributed to structural differences in the allosteric binding cavities of these receptors [1] [9]. This selectivity is critical for isolating GLP-1-specific pathways in complex physiological systems where glucagon receptors coexist. For example, at concentrations fully inhibiting GLP-1R (1 μM), VU 0650991 shows negligible activity against GCGR, as confirmed by glucagon-induced cAMP accumulation assays [1]. The molecular basis for this selectivity lies in the pyrimidinedione core of VU 0650991, which forms hydrophobic interactions with transmembrane helices of GLP-1R but not GCGR [9].
Table 1: Selectivity Profile of VU 0650991
Receptor | IC₅₀ (μM) | Selectivity Ratio vs. GCGR |
---|---|---|
GLP-1R | 0.65–0.69 | Reference (1×) |
GCGR | >30 | >40-fold |
GIPR | >50 | >75-fold |
Data sourced from receptor-specific cAMP accumulation assays [1] [9].
VU 0650991 serves as a pharmacological tool to dissect GLP-1-mediated insulin secretion. In primary mouse pancreatic islets, it dose-dependently inhibits Exendin-4 (a stable GLP-1R agonist)-potentiated insulin secretion, confirming GLP-1R-specific effects [1] . At 10 μM, VU 0650991 reduces Exendin-4-enhanced insulin release by 85–90%, without affecting baseline insulin secretion under low glucose conditions. This indicates that its action is contingent on GLP-1R activation [1]. Mechanistically, VU 0650991 disrupts the GLP-1R/β-arrestin/FAK (focal adhesion kinase) signaling axis, a pathway implicated in insulin granule exocytosis . In MIN6 β-cells, pretreatment with VU 0650991 abolishes fisetin tetramethyl ether (a GLP-1R-biased agonist)-induced insulin secretion, further validating its utility in probing biased agonism .
Table 2: In Vitro Effects of VU 0650991 on Insulin Secretion
Model System | Agonist Challenge | VU 0650991 Concentration | Reduction in Insulin Secretion |
---|---|---|---|
Primary mouse islets | Exendin-4 (10 nM) | 1 μM | 50–55% |
Primary mouse islets | Exendin-4 (10 nM) | 10 μM | 85–90% |
MIN6 β-cells | Fisetin tetramethyl ether (10 μM) | 10 μM | 95–98% |
Data compiled from isolated islet and cell line studies [1] .
In vivo studies demonstrate that VU 0650991 exerts significant effects on glucose metabolism through systemic GLP-1R blockade. In normoglycemic rodent models, oral administration (10 mg/kg) reduces plasma insulin by 30–40% within 2 hours, concomitant with a 25–30% increase in blood glucose levels [1] [5]. This hyperglycemic effect arises from dual mechanisms: (1) suppressed insulin secretion from pancreatic β-cells and (2) loss of GLP-1-mediated suppression of glucagon release from α-cells [5]. Notably, VU 0650991 reverses β-cell regeneration induced by glucagon receptor antagonism in diabetic mice, underscoring the GLP-1R-dependent nature of this process [5]. The compound’s brain penetrance (confirmed by CSF/plasma ratios >0.3) suggests potential CNS-mediated glucose effects, though peripheral actions dominate glycemic changes [1] [4].
Table 3: In Vivo Metabolic Effects of VU 0650991
Parameter | Change vs. Baseline | Time Post-Dose | Model |
---|---|---|---|
Plasma insulin | ↓30–40% | 2 hours | Normoglycemic mice |
Blood glucose | ↑25–30% | 2 hours | Normoglycemic mice |
β-cell regeneration | ↓70–80% | 7 days | Diabetic (db/db) mice |
Data from rodent pharmacokinetic/pharmacodynamic studies [1] [5].
Table 4: Key Chemical and Pharmacological Properties of VU 0650991
Property | Value |
---|---|
Chemical name | 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
CAS number | 488097-06-9 |
Molecular formula | C₁₆H₁₁ClF₆N₄O₂ |
Molecular weight | 440.73 g/mol |
Antagonist type | Non-competitive, allosteric |
Primary target | GLP-1 receptor |
Selectivity | >40-fold vs. glucagon receptor |
Brain penetration | Yes (orally bioavailable) |
Purity (commercial) | ≥98% |
Consolidated from supplier specifications and experimental characterizations [1] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7